4-Hydroxy-2-methyl-7-azaindole
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Overview
Description
4-Hydroxy-2-methyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a hydroxyl group at the fourth position and a methyl group at the second position.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in various cellular processes, including cell growth, division, migration, and survival.
Mode of Action
This compound interacts with the active site of SRC, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of SRC affects multiple biochemical pathways. For instance, it can disrupt signal transduction pathways that regulate cell growth and division . This disruption can lead to antiproliferative effects, as seen in the compound’s activity against the MCF-7 breast cancer cell line .
Result of Action
The result of this compound’s action is a significant antiproliferative effect. In vitro studies have shown that the compound can inhibit the proliferation of the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Azaindole derivatives are known to function biologically as p38 MAP kinase inhibitors and antifungal agents . They have also been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects .
Cellular Effects
Azaindole analogues have been found to have significant effects on various types of cells . For instance, they have been shown to have antiproliferative effects on the MCF-7 breast cancer cell line .
Molecular Mechanism
Molecular docking studies of the most active azaindole analogues have revealed the structural features responsible for their interaction with the active site of SRC .
Temporal Effects in Laboratory Settings
Azaindole derivatives have been synthesized and evaluated for antiproliferative and antioxidant activities .
Dosage Effects in Animal Models
Azaindole analogues have been found to show significant decrease in angiogenesis at higher doses .
Metabolic Pathways
Azaindole derivatives are known to function biologically as p38 MAP kinase inhibitors .
Transport and Distribution
Azaindole derivatives are known to have significant biological activities .
Subcellular Localization
Azaindole derivatives are known to have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-7-azaindole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired azaindole compound. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent and reproducible results .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methyl-7-azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted azaindoles with enhanced biological properties .
Scientific Research Applications
4-Hydroxy-2-methyl-7-azaindole has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds through various synthetic transformations .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been shown to exhibit antiproliferative and antioxidant activities, making it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound derivatives are explored for their potential as inhibitors of protein kinases, which are involved in various diseases such as cancer and neurodegenerative disorders. These compounds can serve as lead structures for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products .
Comparison with Similar Compounds
4-Hydroxy-2-methylindole: This compound lacks the nitrogen atom in the pyridine ring, which can affect its reactivity and biological activity.
7-Azaindole: While similar in structure, 7-azaindole does not have the hydroxyl and methyl groups, which can influence its chemical properties and applications.
4-Hydroxy-7-azaindole: This compound lacks the methyl group at the second position, which can alter its reactivity and biological activity.
Uniqueness: The presence of both hydroxyl and methyl groups in 4-Hydroxy-2-methyl-7-azaindole contributes to its unique reactivity and biological activity. These functional groups can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-7(11)2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMTMSVWJUVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)NC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.